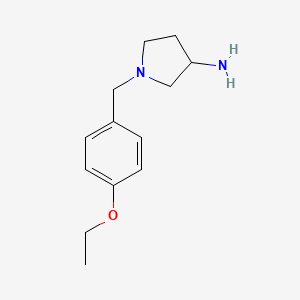

1-(4-Ethoxybenzyl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

1-[(4-ethoxyphenyl)methyl]pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-16-13-5-3-11(4-6-13)9-15-8-7-12(14)10-15/h3-6,12H,2,7-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQPPUVZDFFFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that pyrrolidine derivatives, to which this compound belongs, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Mode of Action

The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Biological Activity

1-(4-Ethoxybenzyl)pyrrolidin-3-amine, with the CAS number 1267302-20-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Anticonvulsant Activity

Research has shown that derivatives of pyrrolidine compounds, including those similar to this compound, exhibit significant anticonvulsant properties. A study evaluated various pyrrolidine derivatives for their anticonvulsant activity using the subcutaneous pentylenetetrazole (scPTZ) seizure model. Compounds structurally related to this compound demonstrated promising results, indicating that modifications in the alkyl or aryl groups can enhance efficacy against seizures .

Antiparasitic Properties

Another area of interest is the antiparasitic activity of pyrrolidine derivatives. In vitro studies have evaluated compounds against Entamoeba histolytica and Plasmodium falciparum. While specific data on this compound is limited, similar compounds have shown effective inhibition against these protozoa, suggesting a potential for this compound in treating parasitic infections .

The biological effects of this compound may be attributed to its interaction with specific molecular targets. The compound likely binds to neurotransmitter receptors or enzymes involved in neurotransmission and cellular signaling pathways. This interaction can modulate synaptic transmission and influence neuronal excitability, which is crucial for its anticonvulsant effects .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various pyrrolidine derivatives. The presence of the ethoxy group at the para position on the benzyl moiety has been shown to enhance lipophilicity and receptor affinity, which correlates with increased biological activity. The following table summarizes key findings from SAR studies:

Clinical Implications

The therapeutic potential of this compound extends to various clinical applications. Its anticonvulsant properties could be beneficial in treating epilepsy and other seizure disorders. Additionally, if antiparasitic activity is confirmed through further studies, it may serve as a lead compound for developing new treatments for amoebiasis and malaria.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs.

- Heterocyclic Substituents : Compounds with triazole () or thiophene-oxadiazole () groups exhibit enhanced binding to enzymes or kinases due to additional hydrogen-bonding or π-π stacking interactions.

- CNS Targeting : LY2389575 () demonstrates the importance of halogenated aryl groups for mGlu receptor modulation, while the 4-ethoxybenzyl group in the target compound may favor TRPV1 antagonism, as seen in related pyrrolidin-3-amine derivatives .

Preparation Methods

Starting Materials and Key Intermediates

Reaction with Nitrogen Nucleophiles

A key step involves reacting a 1-benzyl-Δ³-pyrroline-2,5-dione intermediate with a nitrogen nucleophile (R5NH2), where R5 can be hydrogen or substituted groups, to form 3-amino-1-benzylpyrrolidine-2,5-dione intermediates. Subsequent cleavage of protecting groups yields the free 3-amino-pyrrolidine derivative.

Cyclization and Reduction Steps

- Cyclization reactions to form pyrrolidine rings from open-chain precursors can be performed using formic mixed anhydrides or alkyl formates in the presence of strong bases such as lithium bis(trimethylsilyl)amide or sodium hydride. The addition of acids like trifluoroacetic acid can improve yields.

- Reduction of pyrrolidine-2,3-diones with borane dimethyl sulfide complex yields hydroxylated pyrrolidine intermediates, which can be further transformed to amino derivatives.

Protection and Deprotection Strategies

- Amino groups are often protected during intermediate steps to prevent side reactions. Common protecting groups include benzyl and allyloxycarbonyl groups.

- Deprotection is performed under mild conditions to yield the free amine without racemization or degradation.

Industrial and Scale-Up Considerations

- Industrial synthesis may employ continuous flow reactors and automated platforms to improve efficiency, scalability, and reproducibility.

- Parameters such as reaction time, temperature, pressure (often 30-200 bar in some steps), and solvent choice are optimized for large-scale production.

Representative Data Table of Key Reagents and Conditions

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Cyclization to pyrrolidine | Formic mixed anhydride + strong base (e.g., LDA) + acid (TFA) | Base removes α-H; acid improves yield | Up to 80% |

| Reduction of pyrrolidine dione | Borane dimethyl sulfide complex, 0°C to room temp | Converts dione to hydroxyl intermediate | ~80% |

| Amination | Reaction with primary amine (e.g., 4-ethoxybenzylamine) + DCC in DCM or THF | Coupling to introduce 4-ethoxybenzyl substituent | Variable, optimized |

| Protection/Deprotection | Benzyl or allyloxycarbonyl groups; deprotection by hydrogenolysis or other mild methods | Maintains stereochemistry and purity | High |

Summary of Research Findings

- The preparation of this compound leverages well-established pyrrolidine chemistry involving cyclization, reduction, nucleophilic substitution, and coupling reactions.

- The use of strong bases and formic anhydrides for cyclization provides efficient ring closure with good yields.

- Borane complexes are effective reducing agents for converting pyrrolidine diones to hydroxyl or amino derivatives.

- Coupling with 4-ethoxybenzylamine under carbodiimide-mediated conditions allows selective introduction of the 4-ethoxybenzyl group.

- Protection strategies are crucial for maintaining the integrity of amino functionalities during multi-step synthesis.

- Industrial approaches focus on optimizing reaction conditions for scalability and purity, with continuous flow techniques enhancing production efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.